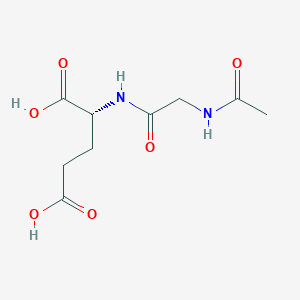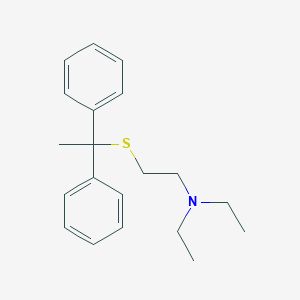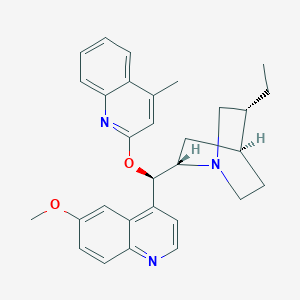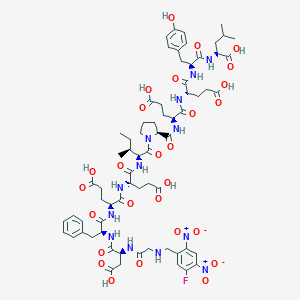
Levobupivacaína
Descripción general
Descripción
La levobupivacaína es un fármaco anestésico local amino-amida que pertenece a la familia de la n-alquil-sustituida pipecoloxililida. Es el S-enantiómero de la bupivacaína y se comercializa comúnmente con el nombre comercial Chirocaine . La this compound se utiliza para el bloqueo nervioso y la anestesia, demostrando una menor vasodilatación y una mayor duración de la acción en comparación con la bupivacaína .
Aplicaciones Científicas De Investigación
La levobupivacaína tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente para la anestesia local o regional en procedimientos quirúrgicos y obstétricos, así como para el manejo del dolor posoperatorio . Su favorable perfil de seguridad y el riesgo reducido de cardiotoxicidad la convierten en una opción preferida sobre la bupivacaína racémica .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La levobupivacaína se sintetiza a partir de la (R,S)-N-(2,6-dimetilfenil)piperidina-2-carboxamida, disponible y rentable. La síntesis implica una separación quiral utilizando ácido l-(–)-dibenzoiltartárico, seguida de una sustitución y una reacción de salificación para obtener clorhidrato de this compound con alta pureza . El rendimiento total de los tres pasos es aproximadamente del 45% .
Métodos de Producción Industrial: La producción a escala industrial del clorhidrato de this compound implica la optimización del proceso de síntesis para garantizar una alta pureza y un exceso enantiomérico. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) para el análisis y el control de calidad . El proceso está diseñado para ser simple, ecológico, seguro y rentable, proporcionando un soporte técnico fiable para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: La levobupivacaína experimenta varias reacciones químicas, incluidas reacciones de sustitución durante su síntesis .
Reactivos y Condiciones Comunes: La síntesis de this compound implica reactivos como ácido l-(–)-dibenzoiltartárico para la separación quiral y condiciones específicas para las reacciones de sustitución y salificación .
Principales Productos Formados: El principal producto formado a partir de estas reacciones es el clorhidrato de this compound, que se obtiene con alta pureza química y exceso enantiomérico .
Mecanismo De Acción
La levobupivacaína ejerce su acción farmacológica a través del bloqueo reversible de los canales de sodio neuronales. Al unirse a la parte intracelular del canal de sodio, evita la entrada de sodio necesaria para la despolarización, inhibiendo así la propagación de las aferencias nerviosas sensoriales y nociceptivas al sistema nervioso central . Esta acción produce analgesia y anestesia al bloquear los impulsos nerviosos .
Compuestos Similares:
Bupivacaína: La this compound es el S-enantiómero de la bupivacaína y tiene efectos farmacológicos similares.
Singularidad: La singularidad de la this compound radica en su riesgo reducido de cardiotoxicidad y su mayor duración de acción en comparación con la bupivacaína racémica. Su favorable perfil de seguridad la convierte en una opción preferida para diversas aplicaciones anestésicas .
La this compound sigue siendo un compuesto valioso en el campo de la anestesiología, ofreciendo ventajas significativas sobre su contraparte racémica y otros compuestos similares.
Comparación Con Compuestos Similares
Bupivacaine: Levobupivacaine is the S-enantiomer of bupivacaine and has similar pharmacological effects.
Uniqueness: Levobupivacaine’s uniqueness lies in its reduced risk of cardiotoxicity and longer duration of action compared to racemic bupivacaine. Its favorable safety profile makes it a preferred choice for various anesthetic applications .
Levobupivacaine continues to be a valuable compound in the field of anesthesiology, offering significant advantages over its racemic counterpart and other similar compounds.
Propiedades
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048496 | |
| Record name | Levobupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.77e-02 g/L | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. | |
| Record name | Levobupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27262-47-1 | |
| Record name | (-)-Bupivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobupivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Bupivacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOBUPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of levobupivacaine?
A: Levobupivacaine, similar to other local anesthetics, exerts its effect by reversibly binding to voltage-gated sodium channels on nerve axons [, , , ]. This binding interferes with the influx of sodium ions, ultimately preventing the generation and conduction of nerve impulses.
Q2: What is the molecular formula and weight of levobupivacaine?
A: Levobupivacaine has a molecular formula of C18H28N2O and a molecular weight of 288.43 g/mol [].
Q3: Are there any notable spectroscopic properties of levobupivacaine?
A3: While specific spectroscopic data is not provided in the research papers, as an amino-ester local anesthetic, levobupivacaine would be expected to exhibit characteristic UV-Vis absorbance in the ultraviolet region due to its aromatic ring system. Additionally, techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information and be utilized in its characterization.
Q4: How does the stability of levobupivacaine vary under different conditions?
A: While specific stability data under various conditions is not detailed in the provided research papers, levobupivacaine, like other amino-ester local anesthetics, is generally considered less stable than amide local anesthetics []. Factors like pH, temperature, and exposure to light can potentially impact its stability. It's essential to store and handle levobupivacaine according to manufacturer recommendations to maintain its integrity.
Q5: What formulation strategies are employed to improve the stability or bioavailability of levobupivacaine?
A: One study investigated the impact of conjugating levobupivacaine with maltosyl-beta-cyclodextrin on its pharmacokinetics after epidural administration in a rabbit model []. The results indicated that while the absorption of the conjugated levobupivacaine was initially faster, its overall elimination and area under the curve were similar to plain levobupivacaine. This suggests that cyclodextrin conjugation might not offer significant advantages in terms of bioavailability for this specific route of administration.
Q6: What is the typical route of administration for levobupivacaine, and how does it affect its pharmacokinetic profile?
A: Levobupivacaine is primarily administered via epidural or intrathecal routes for regional anesthesia and analgesia [, , , , , , , , ]. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the route of administration. Epidural administration generally results in slower absorption compared to intravenous administration. The peak plasma concentration of levobupivacaine after epidural administration is influenced by factors such as the dose administered, the concentration of the solution, and the addition of vasoconstrictors like epinephrine []. Studies have shown that the addition of epinephrine to levobupivacaine can decrease its peak plasma concentration and prolong its duration of action by reducing its systemic absorption.
Q7: How does the pharmacokinetic profile of levobupivacaine compare to that of bupivacaine?
A: Studies comparing the pharmacokinetic parameters of levobupivacaine and bupivacaine have shown no significant differences between the two drugs when administered at equal doses [, , , , , ]. This suggests that both drugs have similar absorption, distribution, metabolism, and excretion profiles.
Q8: What factors can influence the pharmacodynamics of levobupivacaine, such as onset and duration of action?
A: Several factors can influence the pharmacodynamics of levobupivacaine. The concentration of the administered solution plays a key role, with higher concentrations generally leading to faster onset and longer duration of sensory and motor block [, , , , ]. The site of administration also plays a significant role. For example, intrathecal administration generally results in a faster onset of action compared to epidural administration [, , ]. The addition of adjuvants, such as fentanyl, clonidine, or dexamethasone, can also significantly influence the onset and duration of sensory and motor block, as well as the duration of analgesia [, , , , , , , , ].
Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of levobupivacaine?
A: Numerous studies, including animal models and clinical trials, have been conducted to investigate the efficacy of levobupivacaine in various clinical settings [, , , , , , , , , , , , , , , , , , , , , , , ]. Preclinical studies, often using rodent models, have been crucial in evaluating the analgesic properties and potential toxicity of levobupivacaine [, , , ]. Clinical trials have focused on comparing levobupivacaine with other local anesthetics, such as bupivacaine and ropivacaine, in terms of their onset and duration of sensory and motor block, duration of analgesia, hemodynamic stability, and side effects. These trials have encompassed a wide range of surgical procedures, including infraumbilical surgeries, lower limb surgeries, shoulder surgeries, and cesarean sections, providing valuable insights into the efficacy and safety of levobupivacaine in various clinical scenarios.
Q10: How does the toxicity profile of levobupivacaine compare to that of bupivacaine?
A: Levobupivacaine, being the S(−)-enantiomer of bupivacaine, is associated with a reduced risk of cardiotoxicity and neurotoxicity compared to the racemic bupivacaine [, , , ]. Studies in animal models have demonstrated that levobupivacaine exhibits less cardio-depressant effects and a wider therapeutic index compared to bupivacaine [, ]. This improved safety profile makes levobupivacaine a preferred choice for regional anesthesia, especially in high-risk patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)






![1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione](/img/structure/B138003.png)





